molecular formula C21H17N3O4S B14997863 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14997863
M. Wt: 407.4 g/mol
InChI Key: YDJMSRFLGWXQNE-UHFFFAOYSA-N
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Description

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thieno[2,3-d]pyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione typically involves multi-step reactions starting from readily available precursors One common method involves the condensation of 2-aminothiophene with an appropriate aldehyde to form the thieno[2,3-d]pyrimidine coreThe reaction conditions often require the use of strong bases and organic solvents to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, strong oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines and thiols for substitution reactions. The reaction conditions often involve the use of organic solvents, elevated temperatures, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various nitro derivatives .

Scientific Research Applications

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer cells, the compound induces apoptosis by activating specific signaling pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione lies in its specific structural features, which confer distinct biological activities and make it a valuable compound for various scientific applications. Its ability to undergo multiple types of chemical reactions also enhances its versatility in synthetic chemistry.

Properties

Molecular Formula

C21H17N3O4S

Molecular Weight

407.4 g/mol

IUPAC Name

5,6-dimethyl-1-[(4-nitrophenyl)methyl]-3-phenylthieno[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C21H17N3O4S/c1-13-14(2)29-20-18(13)19(25)23(16-6-4-3-5-7-16)21(26)22(20)12-15-8-10-17(11-9-15)24(27)28/h3-11H,12H2,1-2H3

InChI Key

YDJMSRFLGWXQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=O)N2CC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4)C

Origin of Product

United States

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